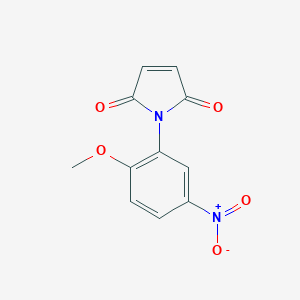

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, methoxylation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

- 2-Methoxy-5-nitrophenol

- 1-(2-Methoxy-5-nitrophenyl)ethan-1-one

- 2-Methoxy-5-nitrobenzaldehyde

Comparison: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both a pyrrole ring and a nitro-substituted phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Actividad Biológica

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound notable for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₁H₈N₂O₅

- Molecular Weight : 248.2 g/mol

- CAS Number : 17392-67-5

- Melting Point : 158–159 °C

This compound features a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring, which contributes to its unique chemical reactivity and biological properties .

Antimicrobial Activity

This compound has been investigated for its potential antibacterial and antifungal activities.

The primary mechanism involves interference with bacterial cell processes. It has shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Listeria monocytogenes, with reported minimum inhibitory concentration (MIC) values of 7.8 µg/mL and minimum bactericidal concentration (MBC) values of 15.6 µg/mL. The compound likely disrupts essential functions such as:

- Cell wall synthesis

- Protein synthesis

- DNA replication

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties.

Case Studies

- In Vitro Studies : Various derivatives of pyrrole compounds have been synthesized and tested for their ability to inhibit cancer cell growth. For instance, compounds similar to this compound demonstrated effective inhibition of colon cancer cell lines with GI50 values in the nanomolar range .

- Molecular Docking Studies : In silico studies suggest that this compound can bind to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, indicating its potential as a targeted therapy in cancer treatment .

Toxicity Studies

Toxicity assessments have shown that at lower concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), it exhibited slight toxicity, suggesting a need for careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to other pyrrole derivatives:

| Compound Name | Antibacterial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low at low doses |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Moderate | High | Moderate |

| 3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dione | Low | Very High | Low |

Propiedades

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBMFYAHQPZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354730 |

Source

|

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17392-67-5 |

Source

|

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.